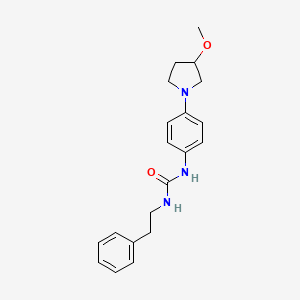

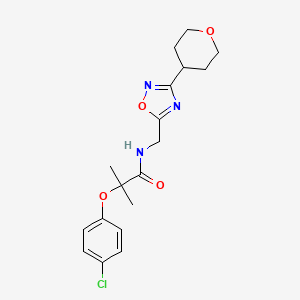

ethyl 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

説明

Ethyl 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, also known as EDMPPC, is an organic compound which has been studied for its potential applications in the scientific research field. This compound has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations.

科学的研究の応用

Structural and Spectral Investigations

Research on pyrazole-4-carboxylic acid derivatives, including ethyl 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, has focused on their structural and spectral properties. Studies involving combined experimental and theoretical approaches, including density functional theory (DFT) and time-dependent TD-DFT methods, provide insights into the molecular geometry, electronic structure, and spectroscopic characteristics of these compounds (Viveka et al., 2016).

Synthesis and Characterization

The synthesis and characterization of various pyrazole derivatives, including this compound, have been extensively studied. These studies involve the preparation of pyrazole esters through condensation reactions and their structural confirmation using methods like X-ray diffraction, IR, NMR, and thermo gravimetric analysis (Viveka et al., 2016).

Antimicrobial and Anticancer Potential

Novel pyrazole derivatives have been synthesized from this compound and evaluated for their antimicrobial and anticancer activities. Some of these compounds have shown higher anticancer activity than reference drugs, indicating their potential in medical research (Hafez et al., 2016).

Fungicidal and Plant Growth Regulation

The synthesis of specific pyrazole derivatives has demonstrated fungicidal and plant growth regulation activities. These findings suggest potential applications in agriculture and pest control (Minga, 2005).

Corrosion Inhibition

Pyrazole derivatives, including those synthesized from this compound, have been studied as corrosion inhibitors for mild steel. Their effectiveness in preventing corrosion suggests applications in industrial processes, such as pickling (Dohare et al., 2017).

Computational Studies

Computational studies, including quantum chemical calculations, have been conducted on pyrazole derivatives to understand their molecular interactions, electronic properties, and potential applications in nonlinear optical (NLO) materials (Singh et al., 2013).

作用機序

Target of Action

Similar compounds have been found to be effective against gram-positive bacteria .

Mode of Action

It’s known that similar compounds, such as azomethines, interact with their targets through a process called condensation . This process involves the reaction of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various aromatic amines and 5-amino-3-(4-bromo-phenyl(tolyl))-1H-pyrazole .

Biochemical Pathways

The formation of new azomethines as schiff bases is a key step in the compound’s interaction with its targets .

Pharmacokinetics

Similar compounds have been found to be highly valuable building blocks in organic synthesis .

Result of Action

Similar compounds have been found to exhibit antibacterial activity, particularly against gram-positive bacteria .

Action Environment

It’s known that similar compounds show good scavenging potential in antioxidant potential assays .

特性

IUPAC Name |

ethyl 3,5-dimethyl-1-(4-methylphenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-5-19-15(18)14-11(3)16-17(12(14)4)13-8-6-10(2)7-9-13/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYTXDOYQSTMNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N,N-dipropylbenzamide](/img/structure/B2494016.png)

![(S)-Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2494017.png)

![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2494029.png)

![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2494030.png)

![2-Azabicyclo[2.2.1]heptan-2-yl(1,3-thiazol-4-yl)methanone](/img/structure/B2494031.png)